2,2,3-Trimethylbutanoic acid ethyl ester
Description
2,2,3-Trimethylbutanoic acid ethyl ester (C₉H₁₈O₂) is a branched-chain ester characterized by a butanoic acid backbone substituted with methyl groups at the 2, 2, and 3 positions, esterified with ethanol. This compound is part of a broader class of esters with applications in flavoring agents, fragrances, and synthetic intermediates. Its structure imparts unique steric and electronic properties, influencing its reactivity, solubility, and volatility compared to linear or less-substituted analogues .
Properties
CAS No. |
1727-61-3 |
|---|---|
Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
ethyl 2,2,3-trimethylbutanoate |
InChI |
InChI=1S/C9H18O2/c1-6-11-8(10)9(4,5)7(2)3/h7H,6H2,1-5H3 |
InChI Key |
QEIVPDRGIDPMTE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position Isomerism
Ethyl 3,3-Dimethylbutanoate (CAS 6662-79-9)
- Structure: Methyl groups at positions 3 and 3 of the butanoic acid chain.
- Synthesis: Often prepared via acid-catalyzed esterification of 3,3-dimethylbutanoic acid with ethanol .
Ethyl 2,3,3-Trimethylbutanoate (Isomer)
Functional Group Modifications
Ethyl 3-Hydroxy-2,2-dimethylbutanoate (CAS 69737-23-1)
- Structure : Incorporates a hydroxyl group at position 3.
- Key Differences: The hydroxyl group introduces hydrogen bonding capacity, increasing polarity and water solubility compared to the non-hydroxylated parent compound. This derivative is relevant in pharmaceutical intermediates .
Ethyl 2-Bromo-3,3-dimethylbutanoate (CAS 1597397-20-0)
Ester Chain Variations
Methyl 3,3-Dimethylbutanoate (CAS 30673-39-1)
- Structure : Methyl ester instead of ethyl.
- Key Differences : Shorter alkyl chain reduces lipophilicity, lowering logP values and altering volatility. This variant is often used in fragrances due to its lighter odor profile .
Ethyl 3,3,3-Trifluoropropanoate (CAS 352-23-8)
Bicyclic and Complex Esters
Ethyl [(1S)-2,2,3-Trimethyl-3-cyclopenten-1-yl]acetate (CAS 81907-73-5)
- Structure : Cyclopentene ring fused with a 2,2,3-trimethyl substituent.
- Key Differences : The rigid bicyclic structure enhances thermal stability and imparts distinct olfactory properties, making it valuable in high-end perfumery .
2,2,3-Trimethylbicyclo[2.2.1]heptane Derivatives
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | CAS Number | Key Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2,2,3-Trimethylbutanoic acid ethyl ester | C₉H₁₈O₂ | Not explicitly listed | 2,2,3-trimethyl | 158.24 (calculated) |
| Ethyl 3,3-dimethylbutanoate | C₈H₁₆O₂ | 6662-79-9 | 3,3-dimethyl | 144.21 |
| Ethyl 2-bromo-3,3-dimethylbutanoate | C₈H₁₅BrO₂ | 1597397-20-0 | 2-bromo, 3,3-dimethyl | 223.11 |
| Methyl 3,3-dimethylbutanoate | C₇H₁₄O₂ | 30673-39-1 | 3,3-dimethyl, methyl ester | 130.19 |
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